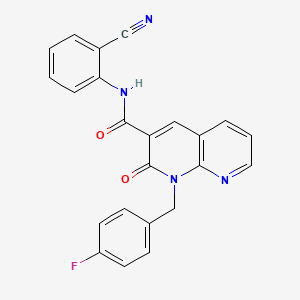

![molecular formula C19H20N2O3 B2599086 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide CAS No. 922055-25-2](/img/structure/B2599086.png)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

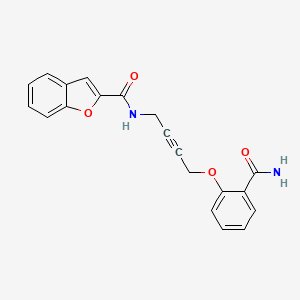

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that is used in various biochemical and physiological studies.

科学的研究の応用

Synthesis and Spectroscopic Studies

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide, has been synthesized with good to excellent yields. The molecular structure and charge distributions of these compounds were studied using spectroscopic methods, X-ray diffraction, and DFT studies. The compounds exhibited potential nonlinear optical (NLO) properties, indicating their applicability in NLO applications (Almansour et al., 2016).

Potential Antimicrobial and Anticancer Agents

Novel benzoxepine-1,2,3-triazole hybrids, potentially including compounds structurally related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide, were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds showed promising antibacterial properties, particularly against Gram-negative bacteria, and exhibited cytotoxicity against lung and colon cancer cell lines, highlighting their potential as antimicrobial and anticancer agents (Kuntala et al., 2015).

Novel Synthetic Methodologies

A new synthetic approach was developed for novel tetracyclic 1,4-oxazepines, aimed at creating more soluble versions of previously described compounds. This method involved a streamlined synthetic pathway from readily available precursors, resulting in high yields and single regioisomers, indicating the advancement in synthetic methodologies for such compounds (Sapegin et al., 2014).

Diastereoselective Synthesis

A diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines was achieved through an Ugi–Joullie multicomponent reaction, demonstrating a novel approach to synthesizing these compounds with potential therapeutic applications. This method introduced combinatorial diversity and allowed for the production of enantiomerically pure forms (Banfi et al., 2013).

Antimicrobial Screening

N-(5-(2-(5-(Arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, a class of compounds that may include structures similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide, were synthesized and screened for antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, suggesting their potential for treating microbial diseases (Desai et al., 2013).

特性

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-21-10-11-24-17-9-8-15(12-16(17)19(21)23)20-18(22)14-6-4-13(2)5-7-14/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAQZIMOSXSHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

![Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2599012.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599024.png)